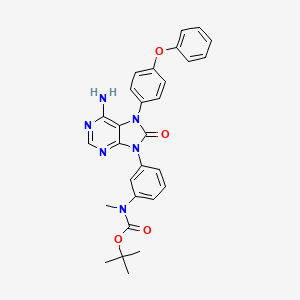
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate
概要
説明
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C9H15BrO3 It is a derivative of cyclohexane, featuring a bromine atom, a hydroxyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate typically involves the bromination of ethyl 3-hydroxycyclohexanecarboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through techniques such as recrystallization or column chromatography to remove any impurities .
化学反応の分析
Types of Reactions
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly employed.
Major Products
Substitution: Products include azides, nitriles, or thiols depending on the nucleophile used.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary alcohols.
科学的研究の応用
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Ethyl 3-hydroxycyclohexanecarboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 4-hydroxycyclohexanecarboxylate: Lacks the bromine atom and has a hydroxyl group at a different position, affecting its chemical properties and reactivity.
Uniqueness
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclohexane ring.
特性
分子式 |
C9H15BrO3 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
ethyl 4-bromo-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3 |
InChIキー |
SFJVFZZCDBFHHM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(C(C1)O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromophenyl)methyl]oxirane](/img/structure/B8464102.png)

![2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole](/img/structure/B8464108.png)



![N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8464147.png)
![Methyl 3-[5-(2-amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoate](/img/structure/B8464164.png)





